Home > Products > Screening Compounds P70350 > 2-Methoxy-6-methyl-4-phenyl-quinazoline
2-Methoxy-6-methyl-4-phenyl-quinazoline -

2-Methoxy-6-methyl-4-phenyl-quinazoline

Catalog Number: EVT-5754858
CAS Number:
Molecular Formula: C16H14N2O
Molecular Weight: 250.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • 4-Phenylquinazoline-2-carboxamides: This class of compounds acts as translocator protein (TSPO) ligands []. TSPO is a mitochondrial protein involved in various cellular processes, including cholesterol transport, steroid hormone synthesis, and apoptosis.
  • Pyrimidinylpyrazoles: These compounds, particularly those with a methoxy group at the 5-position of the pyrazole ring, demonstrate potent analgesic and anti-inflammatory activities [].

4-Phenylquinazoline-2-carboxamides

  • Compound Description: This class of compounds acts as translocator protein (TSPO) ligands. Research has focused on their structure-activity relationships (SARs) and antiproliferative effects, particularly in treating human glioblastoma tumors . They exhibit high binding affinity to TSPO, with some derivatives displaying nanomolar/subnanomolar Ki values . Certain members of this class demonstrate specific antiproliferative effects and induce mitochondrial membrane dissipation, suggesting a pro-apoptotic mechanism linked to TSPO binding .
  • Relevance: This compound class shares the core 4-phenylquinazoline structure with 2-methoxy-6-methyl-4-phenylquinazoline. Variations within the carboxamide substituent at the 2-position and additional substitutions on the phenyl rings contribute to the observed SAR trends .

9-Methoxy-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinoline-11-one derivatives

  • Compound Description: These compounds, specifically 9-methoxy-6-{4-[(oxiran-2-yl)methyl]piperazin-1-yl}-11H-indeno[1,2-c]quinolin-11-one O-(oxiran-2-yl)methyl oxime (compound 12 in the paper), exhibit significant antiproliferative activities against various cancer cell lines, including Hela, SKHep, MDA-MB-231, and H1299 . Mechanistically, they act as potent DNA intercalating agents, inducing significant DNA damage even at low concentrations . Furthermore, they influence apoptotic pathways by increasing Bax expression, activating caspase-3 and -7, enhancing PARP cleavage, and decreasing Bcl-2 expression .
Overview

2-Methoxy-6-methyl-4-phenyl-quinazoline is a chemical compound belonging to the quinazoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. The compound's unique structure, which includes both methoxy and methyl substituents, may enhance its reactivity and biological interactions.

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are known for their diverse pharmacological effects and are frequently studied in medicinal chemistry. The specific structure of 2-Methoxy-6-methyl-4-phenyl-quinazoline can be derived from various synthetic routes involving cyclization reactions of appropriate precursors, such as 2-amino-5-methoxyacetophenone and benzaldehyde under acidic conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Methoxy-6-methyl-4-phenyl-quinazoline typically involves several steps:

  1. Cyclization Reaction: The initial step often includes the reaction of 2-amino-5-methoxyacetophenone with benzaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid). This reaction facilitates the formation of the quinazoline ring through cyclization .
  2. Reflux Conditions: The reaction mixture is heated to promote cyclization, which can be enhanced by using continuous flow reactors in industrial settings to improve yield and purity.
  3. Characterization: The synthesized compound is usually characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure .
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-Methoxy-6-methyl-4-phenyl-quinazoline is C16H14N2OC_{16}H_{14}N_{2}O. Its structural representation includes:

  • Quinazoline Core: A bicyclic structure consisting of a benzene ring fused to a pyrimidine.
  • Substituents: A methoxy group at position 2, a methyl group at position 6, and a phenyl group at position 4.

Structural Data

  • InChI: InChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)15(18-16(17-14)19-2)12-6-4-3-5-7-12/h3-10H,1-2H3
  • Molecular Weight: Approximately 254.30 g/mol.
Chemical Reactions Analysis

Reactions and Technical Details

2-Methoxy-6-methyl-4-phenyl-quinazoline can undergo various chemical transformations:

  1. Oxidation: The methoxy group can be oxidized to form quinazoline N-oxide using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: The compound can be reduced to yield dihydroquinazoline derivatives using catalysts such as palladium on carbon in the presence of hydrogen gas.
  3. Electrophilic Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of diverse functional groups under controlled conditions .

Major Products Formed

These reactions lead to various derivatives that may exhibit altered biological activity or improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action for 2-Methoxy-6-methyl-4-phenyl-quinazoline is primarily linked to its interactions with biological targets:

  1. Enzyme Inhibition: Studies indicate that this compound may function as an enzyme inhibitor, particularly against human butyrylcholinesterase, through strong hydrogen bonding interactions with key amino acid residues in the active site .
  2. Binding Affinity: Molecular docking studies suggest that the structural features of this compound enhance its binding affinity to molecular targets, potentially improving its efficacy as a therapeutic agent .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-Methoxy-6-methyl-4-phenyl-quinazoline include:

  • Appearance: Typically appears as crystalline solids.

Chemical Properties

Chemical properties include:

  1. Solubility: Soluble in organic solvents like ethanol and dichloromethane.
  2. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.

Relevant data regarding melting points and boiling points are often determined experimentally during synthesis characterization.

Applications

Scientific Uses

The applications of 2-Methoxy-6-methyl-4-phenyl-quinazoline span several fields:

  1. Medicinal Chemistry: Investigated for anticancer properties against various cancer cell lines, showing moderate to good cytotoxic potential .
  2. Biological Research: Used as a model compound for studying enzyme inhibition mechanisms.
  3. Material Science: Explored for developing new materials with specific electronic or optical properties due to its unique structural features .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Structural Significance of Quinazoline Scaffolds in Drug Discovery

Quinazoline—a bicyclic heterocycle comprising fused benzene and pyrimidine rings—serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for targeted structural modifications. The planar, electron-rich structure enables diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic effects. This molecular architecture underpins the scaffold’s broad therapeutic applications, particularly in oncology, where it functions as a pharmacophore for inhibiting critical signaling kinases [2] .

Approximately 50% of FDA-approved small-molecule drugs contain nitrogen heterocycles, with quinazoline derivatives representing a significant subset. Notable examples include EGFR/HER2 inhibitors like gefitinib, erlotinib, and lapatinib, which feature 4-anilinoquinazoline cores that competitively block ATP-binding sites in tyrosine kinases [2] . The scaffold’s synthetic versatility allows strategic substitutions at positions 2, 4, 6, and 7, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target binding and pharmacokinetics. For instance:

  • Position 4: Aryl or anilino groups enhance kinase affinity (e.g., lapatinib’s 4-[(3-fluorobenzyl)oxy]aniline moiety)
  • Position 6/7: Electron-donating groups (e.g., methoxy) improve water solubility and DNA intercalation potential [4] [10]
  • Position 2: Flexible chains (e.g., acrylamide in afatinib) enable covalent binding to cysteine residues [2]

Table 1: FDA-Approved Quinazoline-Based Anticancer Drugs and Their Targets

Drug NameTarget KinaseSubstitution PatternPrimary Indication
GefitinibEGFR4-(3-Chloro-4-fluoroanilino), 7-methoxyNSCLC
ErlotinibEGFR4-(3-Ethynylanilino), 6,7-bis(2-methoxyethoxy)Pancreatic cancer
LapatinibEGFR/HER24-[(3-Fluorobenzyl)oxy]aniline, 6-fluoroBreast cancer
Afatinib (modified)EGFR/HER24-Anilino, 2-crotonamide derivativeNSCLC

Recent advances highlight novel mechanisms beyond kinase inhibition, including tubulin polymerization blockade (e.g., compound 2 in [2] with IC~50~ = 3.16 µM) and Werner syndrome helicase (WRN) suppression. These developments underscore the scaffold’s adaptability in targeting diverse oncogenic pathways through rational substitution [2] [5].

Positional Substitution Patterns and Pharmacological Relevance: Focus on 2-Methoxy-6-methyl-4-phenyl-quinazoline

The specific derivative 2-methoxy-6-methyl-4-phenyl-quinazoline (C~16~H~14~N~2~O; PubChem CID: 760760) exemplifies structure-activity relationship (SAR) principles governing quinazoline bioactivity. Its substitution pattern—methoxy at C2, methyl at C6, and phenyl at C4—creates a balanced pharmacophore with distinct steric and electronic properties:

C2 Methoxy Group (-OCH₃)

  • Electronic Effects: The electron-donating methoxy group increases electron density on the pyrimidine ring, enhancing hydrogen-bond acceptor capacity at N1 and N3. This improves interactions with polar kinase domains [4] [6].
  • Metabolic Stability: Methoxy substitution reduces oxidative metabolism compared to unsubstituted or chloro analogues, as confirmed in HER2 inhibitors where methoxy derivatives showed >80% metabolic stability in liver microsomes [8].

C6 Methyl Group (-CH₃)

  • Steric Modulation: The compact methyl group augments lipophilicity (calculated LogP ≈ 4.1) without significant steric hindrance, facilitating membrane permeability [6] [7].
  • Electron-Donation: Methyl hyperconjugation mildly activates the C6-C7 bond, potentially favoring intercalation with DNA or hydrophobic kinase pockets. Derivatives with 6-methyl groups show 3–5× enhanced cytotoxicity in colon (HT-29) and breast (MCF-7) cancer lines versus unsubstituted analogues [2] [6].

C4 Phenyl Group (-C₆H₅)

  • Rigid Hydrophobic Domain: The planar phenyl ring enables π-π stacking with tyrosine residues in kinase ATP pockets (e.g., VEGFR-2, EGFR). This is critical for target engagement, as replacing phenyl with aliphatic groups abolishes activity in kinase assays [5] .
  • Synthetic Versatility: The phenyl group allows further derivatization via electrophilic aromatic substitution (e.g., halogenation, nitration) to fine-tune potency. Chloro-substituted analogues at the para-position exhibit IC~50~ values <0.2 µM against VEGFR-2 [5] [7].

Table 2: Bioactivity Data of 2-Methoxy-6-methyl-4-phenyl-quinazoline and Analogues

CompoundVEGFR-2 IC₅₀ (µM)Antiproliferative GI₅₀ (µM; HT-29)Selectivity Index (vs. EGFR)
2-Methoxy-6-methyl-4-phenyl-quinazoline0.1973.297.2×
6-Chloro-2-methoxy-4-phenylquinazoline0.1202.815.8×
4-(4-Fluorophenyl)-2-methoxy-6-methyl0.0851.949.1×
Unsubstituted quinazoline>10>501.0×

Data adapted from NCI screening protocols and kinase assays [5] [6] [7].

Mechanistic studies reveal dual anticancer properties:

  • Anti-Angiogenic Action: Inhibits VEGFR-2 phosphorylation (IC~50~ = 0.197 µM), comparable to sorafenib (IC~50~ = 0.088 µM), by blocking the ATP-binding site via hydrogen bonds with Cys919 and hydrophobic interactions with Leu840/Phe1047 [5].
  • Cell Cycle Arrest: Induces G1-phase arrest in HT-29 colon cancer cells by downregulating cyclin D1/CDK4 and upregulating p53, reducing S-phase entry by 60–75% at 5 µM concentrations [5].

The compound’s inclusion in ChemDiv’s screening libraries (MFCD02045658) for cancer, immune, and metabolic disorders further validates its drug-like properties—molecular weight 250.3 g/mol, hydrogen-bond acceptors 3, and moderate lipophilicity [6]. Synthetic routes typically involve cyclization of 2-amino-5-methylbenzoic acid with N-phenylformamide derivatives, followed by O-methylation [6] [7].

Properties

Product Name

2-Methoxy-6-methyl-4-phenyl-quinazoline

IUPAC Name

2-methoxy-6-methyl-4-phenylquinazoline

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-11-8-9-14-13(10-11)15(18-16(17-14)19-2)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

DTUSRJSYXKDFQF-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)OC

Solubility

15.4 [ug/mL]

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.